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molecular formula C15H11F3O B150152 2-Phenyl-4'-trifluoromethylacetophenone CAS No. 61062-55-3

2-Phenyl-4'-trifluoromethylacetophenone

Cat. No. B150152
M. Wt: 264.24 g/mol
InChI Key: SOHDNUBGOFCYMP-UHFFFAOYSA-N
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Patent
US05369121

Procedure details

To a solution of 45.0 g of 1-bromo-4-(trifluoromethyl)benzene in 300 mL of THF cooled to -78° C. was added 77.0 mL of 2.5M n-butyl lithium in hexane dropwise. An exothermic reaction to -55° C. was observed. The reaction was then stirred for 20 minutes after which time phenyl acetaldehyde (23.5 mL, 0.2 mol) was added dropwise. The reaction was then stirred for an additional hour with gradual warming to room temperature. The mixture was then partitioned between ether and water, dried over anhydrous magnesium sulfate and concentrated to 52.6 g of a yellow oil. The crude oil was dissolved in 600 mL of methylene chloride and 100 g of pyridinium dichromate was added in several portions over 20 minutes and the mixture was then stirred at room temperature overnight. The reaction was then diluted with ether and filtered through magnesium sulfate and concentrated. The crude product was dissolved in hot n-butyl chloride, insoluble material was filtered off and the mixture was cooled to 0° C. Filtration and drying of the precipitate afforded 12.7 g of the title compound as a white solid, mp 127°-128° C.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
23.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.C([Li])CCC.[C:17]1([CH2:23][CH:24]=[O:25])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1COCC1.CCCCCC>[C:17]1([CH2:23][C:24]([C:2]2[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=2)=[O:25])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
77 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
23.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction to -55° C.
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The mixture was then partitioned between ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 52.6 g of a yellow oil
DISSOLUTION
Type
DISSOLUTION
Details
The crude oil was dissolved in 600 mL of methylene chloride
ADDITION
Type
ADDITION
Details
100 g of pyridinium dichromate was added in several portions over 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was then stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction was then diluted with ether
FILTRATION
Type
FILTRATION
Details
filtered through magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in hot n-butyl chloride
FILTRATION
Type
FILTRATION
Details
insoluble material was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying of the precipitate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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